6-hydroxy-3-methyl-8-(3-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one
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Overview
Description
6-hydroxy-3-methyl-8-(3-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, a piperidinyl group, and a prop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3-methyl-8-(3-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including alkylation, cyclization, and functional group modifications. Common reagents used in these reactions include alkyl halides, bases, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-3-methyl-8-(3-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove double bonds or reduce functional groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the double bond in the prop-2-en-1-yl group may yield a saturated alkyl chain.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, 6-hydroxy-3-methyl-8-(3-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one may be studied for its potential biological activity. Compounds with similar structures have been investigated for their roles in enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Similar compounds have been studied for their anti-inflammatory, antiviral, and anticancer properties. Research may focus on its efficacy, safety, and mechanism of action in various disease models.
Industry
In industry, this compound may be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique chemical properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 6-hydroxy-3-methyl-8-(3-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives, such as caffeine, theobromine, and theophylline. These compounds share a common purine core but differ in their functional groups and side chains.
Uniqueness
What sets 6-hydroxy-3-methyl-8-(3-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-4-7-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-8-5-6-10(2)9-19/h4,10H,1,5-9H2,2-3H3,(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXJBQIEOSAFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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